N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide (CAS: 1327244-30-3, molecular formula: C₂₂H₂₅N₃O₃S) is a synthetic carboxamide derivative featuring two oxane (tetrahydropyran) rings . The compound’s structure includes a central carboxamide group linking a 4-phenyloxane moiety to a 4-(2-methoxyphenyl)oxane substituent via a methylene bridge.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-28-22-10-6-5-9-21(22)24(11-15-29-16-12-24)19-26-23(27)25(13-17-30-18-14-25)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUGHBRUNBBUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Involvement in signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, leading to changes in cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (CAS: 877649-91-7)
- Structural Differences : The phenyl group in the target compound is replaced with a thiophene ring in this analog .
- Applications : Thiophene-containing analogs are often explored in medicinal chemistry for their enhanced metabolic stability and heterocyclic diversity .
N-(4-Methoxyphenyl)benzenesulfonamide
- Structural Differences : This compound replaces the oxane-carboxamide core with a sulfonamide group linked to a benzene ring .
- Implications :
- Acidity : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–17), influencing ionization state and hydrogen-bonding capacity.
- Bioactivity : Sulfonamides are historically associated with antimicrobial activity, whereas carboxamides are more common in receptor-targeted therapies (e.g., kinase inhibitors) .
18F-Mefway and 18F-FCWAY (Serotonin 1A Receptor Ligands)
- Implications for Target Compound :
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Potential Applications | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₅N₃O₃S | 4-Phenyloxane, 2-methoxyphenyl | CNS targeting (inferred) | High lipophilicity, rigidity |
| N-(4-Methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | C₁₇H₁₉NO₃S | Thiophene, 4-methoxyphenyl | Heterocyclic drug development | Enhanced metabolic stability |
| N-(4-Methoxyphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | Sulfonamide, benzene | Antimicrobial agents | High acidity, ionizable |
Research Findings and Trends
- Role of Methoxy Groups : The 2-methoxyphenyl group in the target compound may improve receptor binding affinity through hydrophobic and π-π stacking interactions, as seen in 5-HT₁A ligands like 18F-Mefway .
- Oxane vs.
- Carboxamide vs. Sulfonamide : The carboxamide group in the target compound likely offers better metabolic stability than sulfonamides, which are prone to enzymatic cleavage .
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